molecular formula C13H16Cl2N2O3 B7588478 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid

Cat. No. B7588478
M. Wt: 319.18 g/mol
InChI Key: QKKFXNVGFVDJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid, also known as DCA (dichloroacetate), is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

Mechanism of Action

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is responsible for converting pyruvate into acetyl-CoA, a key molecule in the mitochondrial metabolism. By inhibiting PDK, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid increases the activity of PDH, leading to an increase in mitochondrial metabolism and a decrease in cancer cell growth.
Biochemical and Physiological Effects
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to have various biochemical and physiological effects in different diseases. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity by increasing the uptake of glucose in the muscles and liver. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress, leading to a decrease in neurodegeneration.

Advantages and Limitations for Lab Experiments

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ability to penetrate the blood-brain barrier. However, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid also has some limitations, including its instability in aqueous solutions and its potential to interfere with other metabolic pathways.

Future Directions

There are several future directions for 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid research, including the development of more stable and potent analogs, the identification of biomarkers for patient selection, and the optimization of dosing and administration schedules. Additionally, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid may have potential applications in other diseases, including cardiovascular disease and infectious diseases. Further research is needed to fully understand the therapeutic potential of 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid in these diseases.
In conclusion, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders. Through its inhibition of PDK and activation of PDH, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism, leading to various biochemical and physiological effects. While 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid can be synthesized through the reaction of chloroacetic acid with sodium hydroxide and sodium dichloroacetate. The resulting product is then purified through various techniques, including recrystallization and column chromatography.

Scientific Research Applications

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been studied for its potential therapeutic effects in various diseases, including cancer, metabolic disorders, and neurological disorders. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to inhibit the growth of cancer cells by targeting the mitochondrial metabolism. In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress.

properties

IUPAC Name

4-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3/c1-17(6-2-3-13(19)20)8-12(18)16-9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFXNVGFVDJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid

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